molecular formula C10H11N3O B3360313 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 88751-02-4

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B3360313
CAS No.: 88751-02-4
M. Wt: 189.21 g/mol
InChI Key: MVNBJWOAUSDTAA-UHFFFAOYSA-N
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Description

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-10-12-8(5-9(11)14)6-13(7)10/h2-4,6H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNBJWOAUSDTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519969
Record name 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88751-02-4
Record name 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Via a 2 Cyanomethyl Intermediate:

A reliable method involves the introduction of a cyanomethyl group (-CH₂CN) at the C2 position, followed by its hydrolysis to the desired acetamide (B32628).

Step 1: Formation of the Imidazo[1,2-a]pyridine (B132010) Core. The synthesis begins with the reaction of 6-methylpyridin-2-amine with an α-halocarbonyl compound.

Step 2: Introduction of the Cyanomethyl Group. The resulting 5-methylimidazo[1,2-a]pyridine (B1295257) can be functionalized at the C2 position. While direct cyanomethylation at C2 is less common than at C3, a plausible route involves starting with a 2-halo-5-methylimidazo[1,2-a]pyridine and performing a nucleophilic substitution with a cyanide source, or by building the ring with a reagent that already contains the cyanomethyl precursor. The synthesis of 2-cyanomethyl derivatives of the parent imidazo[1,2-a]pyridine has been documented, establishing the viability of this intermediate. researchgate.net

Step 3: Hydrolysis of the Nitrile. The 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetonitrile intermediate is then subjected to controlled hydrolysis. This reaction can be performed under acidic or basic conditions, with careful selection of reagents and reaction times to favor the formation of the primary amide over the carboxylic acid. The conversion of a cyano group to an amide is a fundamental transformation in organic synthesis, notably used in the production of related pharmaceutical compounds like Zolpidem. mdpi.com

Synthesis Via a 2 Carboxylic Acid Intermediate:

Structural Modifications and Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for structural modification, enabling the creation of diverse chemical libraries for various research applications.

Substitutions on the Pyridine (B92270) Ring (Beyond Position 5)

Introducing additional substituents on the pyridine ring (at positions 6, 7, or 8) is most efficiently accomplished by starting the synthesis with an already substituted 2-aminopyridine derivative. For example, to synthesize an 8-chloro derivative, one would begin with 3-chloro-6-methylpyridin-2-amine. This "bottom-up" approach ensures precise control over the substitution pattern. nih.gov

Alternatively, post-synthesis functionalization can be achieved, although this is often more challenging and can lead to issues with regioselectivity. A notable strategy involves the use of halo-substituted imidazo[1,2-a]pyridines as handles for further modification. For instance, 6- or 8-iodoimidazo[1,2-a]pyridines can undergo palladium-catalyzed aminocarbonylation reactions to introduce carboxamide moieties at these positions. nih.gov This demonstrates that a pre-existing this compound core, if synthesized with a halogen on the pyridine ring, could be further functionalized.

Modifications of the Imidazole (B134444) Nitrogen Atoms

Direct and selective modification of the imidazole nitrogen atoms (N1 or N4) in the fused imidazo[1,2-a]pyridine system is not a commonly employed derivatization strategy. The lone pair of electrons on the pyridine nitrogen is generally more nucleophilic, making it the more likely site of reactions like alkylation, which would lead to the formation of a quaternary pyridinium (B92312) salt. The aromaticity of the imidazole ring also reduces the reactivity of its nitrogen atoms compared to non-aromatic imidazoles. Consequently, synthetic efforts typically focus on functionalizing the carbon atoms of the heterocyclic core (C2, C3, and the pyridine ring carbons).

Variations at the Acetamide Side Chain

The acetamide side chain is a prime site for derivatization, allowing for significant structural diversity. The most flexible strategy for this involves using the 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid intermediate discussed in section 2.3.2.

This carboxylic acid precursor can be coupled with a wide array of primary and secondary amines using standard peptide coupling protocols to generate a library of N-substituted (secondary) and N,N-disubstituted (tertiary) amides, respectively. This method offers a robust and high-throughput approach to exploring the chemical space around the acetamide moiety. The synthesis of N-arylacetamide and N-pyridinyl-acetamide derivatives of related heterocyclic systems from their corresponding carboxylic acids or acid chlorides is a well-established chemical principle. mdpi.comresearchgate.net

The following table outlines potential modifications to the acetamide side chain.

Table 2: Derivatization Strategies for the Acetamide Side Chain
Modification Type Starting Material Reagents and Conditions Product
N-Alkylation This compound Base (e.g., NaH), Alkyl Halide (R-X) N-Alkyl-2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide
N-Arylation This compound Buchwald-Hartwig or Ullmann coupling conditions N-Aryl-2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide
Amide Bond Formation 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid Primary/Secondary Amine (R¹R²NH), Coupling Agent (EDC, HATU, etc.) N,N-Disubstituted-2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide

Green Chemistry Principles and Sustainable Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold has been an area of active research in the context of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and higher atom economy. ccspublishing.org.cneurekaselect.com These principles are directly applicable to the synthesis of this compound and its precursors.

Key green synthetic strategies include:

Multi-Component Reactions (MCRs): One-pot reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, combine three or more starting materials in a single step to rapidly generate molecular complexity. mdpi.com This approach improves efficiency and reduces waste by minimizing intermediate purification steps.

Use of Green Solvents: Traditional syntheses often rely on volatile or hazardous organic solvents. Greener alternatives involve using water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions. nih.govorganic-chemistry.orgnih.gov For instance, ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully performed in water. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are used to accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and improved yields compared to conventional heating methods. mdpi.comorganic-chemistry.orgorganic-chemistry.org

Eco-Friendly Catalysis: There is a focus on replacing toxic or expensive metal catalysts with more benign alternatives. This includes the use of simple catalysts like ammonium (B1175870) chloride or potassium iodide, or developing recyclable heterogeneous catalysts. nih.govorganic-chemistry.org Catalyst-free and oxidant-free conditions have also been developed for certain transformations. organic-chemistry.org

These sustainable approaches not only make the synthesis of imidazo[1,2-a]pyridine derivatives more environmentally friendly but also often lead to more efficient and cost-effective processes.

Preclinical Research Data Not Available for this compound

Following a comprehensive search of available scientific literature, no specific preclinical data was found for the chemical compound This compound corresponding to the requested molecular and cellular mechanisms of action.

The conducted searches aimed to identify information regarding:

Receptor binding and ligand-target interactions

Enzyme modulation and inhibition kinetics

Perturbations of intracellular signaling pathways, including kinase, phosphatase, and ion channel modulation

Gene expression profiling and transcriptomic changes

The search results did not yield any studies containing experimental data on these specific endpoints for this compound. While research exists for the broader class of imidazo[1,2-a]pyridine derivatives, the strict requirement to focus solely on the specified compound prevents the inclusion of data from related but distinct molecules.

Therefore, the requested article detailing the molecular and cellular mechanisms of action for this compound cannot be generated at this time due to a lack of published preclinical investigations.

Molecular and Cellular Mechanisms of Action Pre Clinical Investigations of 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide

Proteomic Alterations and Protein-Protein Interaction Modulation

An extensive search of scientific databases and literature reveals a lack of specific studies investigating the global proteomic changes or the modulation of protein-protein interactions induced by 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide. While the imidazo[1,2-a]pyridine (B132010) scaffold is known to be a pharmacologically active nucleus, detailed proteomic profiling and interactome studies for this particular derivative have not been published.

Cellular Phenotypic Responses in In Vitro Models

Specific data on the cellular responses to this compound in research models is not available in the current body of scientific literature. The following subsections outline the typical assays used to characterize such compounds, though no results have been reported for this specific molecule.

There are no published studies detailing the effects of this compound on the proliferation and viability of cell lines.

Information regarding the impact of this compound on cell migration and invasion is not available.

The ability of this compound to induce apoptosis or autophagy has not been documented in peer-reviewed research. While some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptotic cell death in cancer cell lines, these findings cannot be extrapolated to this specific compound without direct experimental evidence.

There is no available data on how this compound may affect or modulate the metabolic pathways within cellular systems.

Subcellular Localization and Trafficking

Studies determining the subcellular localization and trafficking of this compound have not been reported.

Target Identification and Validation Methodologies for 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide

Affinity-Based Proteomics and Chemical Pull-down Assays

Affinity-based proteomics is a powerful and unbiased approach to identify the direct molecular binding partners of a small molecule from a complex biological mixture, such as a cell lysate. The core principle involves using the small molecule as "bait" to "fish out" its interacting proteins. In a typical chemical pull-down assay, 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide would be chemically modified with a linker arm and immobilized on a solid support, such as agarose (B213101) or magnetic beads.

This functionalized resin is then incubated with a cell or tissue lysate. Proteins that have a specific affinity for the compound will bind to the immobilized molecule. After a series of washing steps to remove non-specific binders, the specifically bound proteins are eluted from the resin. These eluted proteins are subsequently identified and quantified using high-resolution mass spectrometry. By comparing the proteins captured by the compound-bound beads to those captured by control beads (without the compound), researchers can identify high-confidence interacting partners. This method is invaluable for generating initial hypotheses about a compound's direct targets.

Illustrative Data Table: Potential Protein Binders Identified by Chemical Pull-down

Protein IDProtein NameEnrichment Score (Compound vs. Control)Putative Function
P04637Cyclin-dependent kinase 215.2Cell Cycle Regulation
Q09472Mitogen-activated protein kinase 1412.8Signal Transduction
P35568Phosphatidylinositol 3-kinase9.5Cell Growth, Proliferation
P10636Microtubule-associated protein tau7.1Cytoskeletal Regulation
Q13547B-cell lymphoma 25.3Apoptosis Regulation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Chemical Genetics and CRISPR/Cas9-based Screens

Chemical genetics utilizes the phenotypic response of genetically modified cells to a small molecule to infer the compound's target or mechanism of action. Forward chemical genetics involves creating a large population of genetically diverse cells (e.g., through mutagenesis or gene knockouts) and screening for mutants that exhibit altered sensitivity to the compound of interest.

For instance, studies on other imidazo[1,2-a]pyridines have successfully used this approach in bacteria. By exposing a population of Mycobacterium bovis BCG to a specific imidazo[1,2-a]pyridine (B132010), spontaneous resistant mutants were generated. Whole-genome sequencing of these resistant mutants revealed a specific mutation in the qcrB gene, which encodes a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, thereby identifying it as the molecular target.

Modern CRISPR/Cas9 technology has revolutionized this process in human cells. Genome-wide loss-of-function screens can be performed by introducing a library of guide RNAs (gRNAs) that systematically knock out every gene in the genome. By treating this library of knockout cells with this compound, one can identify which gene knockouts lead to either resistance or hypersensitivity. The depletion or enrichment of specific gRNAs after treatment, as measured by next-generation sequencing, points directly to genes and pathways essential for the compound's activity.

Illustrative Data Table: Hits from a Hypothetical CRISPR/Cas9 Screen

Gene SymbolScreen ResultLog2 Fold ChangeImplied Role in Compound Action
CDK2Sensitizing Hit-4.1Knockout increases sensitivity; potential parallel pathway
MDR1 (ABCB1)Resistance Hit+5.8Knockout prevents drug efflux, increasing sensitivity
PIK3CASensitizing Hit-3.7Knockout increases sensitivity; target pathway component
QCRBResistance Hit+6.2Knockout of the direct target confers resistance

Note: The data presented in this table is hypothetical and for illustrative purposes only.

RNA Interference (RNAi) and Gene Overexpression Studies for Target Validation

Once a putative target has been identified, its role in mediating the compound's activity must be validated. RNA interference (RNAi) and gene overexpression are two key loss-of-function and gain-of-function approaches used for this purpose.

RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically degrade the messenger RNA (mRNA) of the target gene, thereby reducing the amount of the corresponding protein in the cell. If the protein is the true target of this compound, then reducing its expression should phenocopy the effect of the compound. Alternatively, if the compound is an inhibitor, knocking down its target may render the cell less sensitive to the compound.

Conversely, gene overexpression studies aim to increase the cellular concentration of the target protein. If the compound acts as an inhibitor, cells overexpressing the target protein may require a higher concentration of the compound to achieve the same biological effect, resulting in a rightward shift in the dose-response curve. This approach has been successfully used to validate the target of other imidazo[1,2-a]pyridines, where overexpression of the target gene QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compound.

Illustrative Data Table: Target Validation via Expression Modulation

Genetic ModificationTarget GeneEffect on Protein LevelChange in Compound IC50Conclusion
siRNA KnockdownQCRB85% decrease16-fold increaseTarget is essential for compound activity
Gene OverexpressionQCRB300% increase12-fold decreaseValidates target engagement
siRNA KnockdownControl (Scrambled)No changeNo changeNo off-target effects of siRNA
Gene OverexpressionControl (Empty Vector)No changeNo changeNo off-target effects of vector

Note: The data presented in this table is hypothetical and for illustrative purposes only. IC50 refers to the half-maximal inhibitory concentration.

Reporter Gene Assays for Pathway Interrogation

Reporter gene assays are used to determine if a compound modulates a specific signaling pathway. These assays are engineered cellular systems where a reporter gene (e.g., luciferase or green fluorescent protein), which produces an easily measurable signal, is placed under the control of a DNA regulatory element that is responsive to a specific transcription factor or signaling pathway.

If this compound is hypothesized to inhibit the NF-κB pathway, for example, a reporter cell line containing a luciferase gene driven by an NF-κB response element would be used. A decrease in luciferase activity upon treatment with the compound would indicate inhibition of the pathway. Running the compound against a panel of different reporter cell lines allows for rapid profiling of its effects across multiple key signaling pathways. For instance, imidazo[1,2-a]pyridine derivatives have been evaluated using luciferase reporter assays to confirm their activity on nuclear receptors like the constitutive androstane (B1237026) receptor (CAR). Other studies have used assays for NF-κB DNA-binding activity to show that imidazo[1,2-a]pyridines can modulate inflammatory signaling pathways.

Illustrative Data Table: Pathway Profiling with Reporter Gene Assays

Pathway ReporterEffect of CompoundLuciferase Activity (% of Control)Interpretation
NF-κBInhibition22%Strong inhibition of NF-κB pathway
STAT3Inhibition45%Moderate inhibition of STAT3 pathway
AP-1No Effect98%No significant effect on AP-1 pathway
p53No Effect103%No significant effect on p53 pathway
CREBNo Effect95%No significant effect on CREB pathway

Note: The data presented in this table is hypothetical and for illustrative purposes only.

High-Throughput Screening Approaches for Novel Binding Partners

High-throughput screening (HTS) encompasses automated methods to test a large number of compounds or biological targets rapidly. While often used to discover initial hits from large chemical libraries, HTS can also be adapted for target identification. For instance, a purified form of this compound could be used in a screen against a diverse library of purified proteins or protein domains to identify direct binders.

Techniques such as thermal shift assays (TSA), surface plasmon resonance (SPR), or affinity selection mass spectrometry can be formatted for high-throughput analysis. In a thermal shift screen, the compound would be incubated with a panel of proteins, and the melting temperature of each protein would be measured. A shift in the melting temperature in the presence of the compound indicates a direct binding interaction. HTS campaigns have been instrumental in identifying the initial activity of many imidazo[1,2-a]pyridine series against targets like mycobacterial ATP synthase or against whole organisms like M. tuberculosis. This approach can efficiently narrow down the field of potential targets from the entire proteome to a manageable number of high-probability candidates for further validation.

Illustrative Data Table: Hits from a Hypothetical Protein Panel Screen

Protein TargetAssay TypeResult (Binding Affinity, Kd)Hit Confirmation
PI3KαThermal ShiftPositive (ΔTm = +4.2 °C)Confirmed
FLT3Surface Plasmon Resonance1.2 µMConfirmed
PDGFRβEnzymatic Assay2.5 µMConfirmed
c-KITThermal ShiftNegative (ΔTm = +0.1 °C)Not a direct binder
KDRSurface Plasmon Resonance> 50 µMNot a direct binder

Note: The data presented in this table is hypothetical and for illustrative purposes only. ΔTm refers to the change in melting temperature.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide Analogs

Impact of Imidazo[1,2-a]pyridine (B132010) Core Substitutions on Biological Activity

The imidazo[1,2-a]pyridine core is a versatile scaffold whose biological activity can be significantly modulated by substitutions at various positions. researchgate.netnih.gov This fused heterocyclic system is a key feature in several therapeutic agents, and its derivatives have been investigated for a wide range of biological effects, including anti-inflammatory, anticancer, and anticonvulsant activities. researchgate.netresearchgate.net

Research into the SAR of this core has demonstrated that both the position and nature of the substituent are critical. For instance, in a series of imidazo[1,2-a]pyridine-3-carboxamides developed as anti-tubercular agents, the substitution of a methyl group at the 7-position with a chloro group was found to decrease activity five-fold, highlighting the sensitivity of this position to electronic and steric changes. researchgate.net Conversely, functionalization at the C3 position is often explored to append side chains that can interact with specific targets, with thioether side chains at this position yielding compounds highly active against human cytomegalovirus. researchgate.netdocumentsdelivered.com

Studies on Nek2 inhibitors and PI3K/mTOR dual inhibitors have also utilized the imidazo[1,2-a]pyridine scaffold, indicating its suitability for targeting protein kinases. rsc.orgnih.gov The introduction of various functional groups via C-H functionalization at positions like C3 and C5 allows for a systematic exploration of the chemical space around the core, which is essential for optimizing potency and selectivity. wikipedia.org For example, a series of imidazopyridine acetamides designed as ligands for benzodiazepine (B76468) receptors showed that substituents with hydrogen bonding capabilities on the phenyl ring at the C2-position led to high affinity. nih.gov

The table below summarizes the observed impact of various substitutions on the biological activity of the imidazo[1,2-a]pyridine core based on published research findings.

Role of the 5-Methyl Group on Pyridine (B92270) Moiety in Ligand-Target Recognition

The influence of a single methyl group on ligand-target recognition is highly context-dependent, capable of producing effects ranging from the elimination of binding to a several hundred-fold increase in potency. nih.gov For 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, the 5-methyl group is positioned on the pyridine portion of the fused heterocyclic core. Its role in ligand-target recognition is primarily dictated by the topology of the specific biological target's binding site.

In general, the addition of a methyl group to a ligand can enhance binding affinity through several mechanisms:

Hydrophobic Interactions : The methyl group can occupy a pre-existing lipophilic pocket in the target protein, leading to favorable van der Waals interactions and the displacement of high-energy water molecules. This is often the source of significant gains in binding affinity. nih.gov

Conformational Restriction : The steric bulk of the methyl group can restrict the rotatable bonds of the ligand, locking it into a more bioactive conformation and reducing the entropic penalty of binding.

Steric Hindrance : Conversely, if no accommodating pocket exists, the methyl group can cause a steric clash with the protein surface, preventing optimal binding and drastically reducing affinity. nih.govnih.gov In some cases, the introduction of a methyl group can also deform the planar structure of a heterocyclic ring system, which may disrupt crucial π-π stacking interactions.

The accessibility of the C5 position for modification through modern synthetic methods like C-H activation suggests its importance in SAR studies. The precise impact of the 5-methyl group on a specific target would be to optimally fill a hydrophobic cavity lined by nonpolar amino acid residues. Its size is critical; replacement by a smaller hydrogen atom would leave the pocket unfilled, losing favorable interactions, while larger substituents could introduce steric clashes. nih.gov Therefore, the 5-methyl group is not merely a passive substituent but a key determinant of binding efficiency, whose positive or negative contribution is dictated entirely by the specific protein-ligand context.

Significance of the Acetamide (B32628) Side Chain for Activity and Selectivity

The acetamide side chain at the C2 position, -CH₂C(=O)NH₂, is a critical pharmacophoric element that significantly influences both biological activity and target selectivity. This functional group provides a combination of a flexible linker (the methylene (B1212753) group) and a rigid hydrogen-bonding motif (the amide).

Key contributions of the acetamide side chain include:

Hydrogen Bonding : The amide moiety contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). These features are crucial for forming specific, directional interactions with amino acid residues in a target's active site, such as asparagine, glutamine, or serine, thereby anchoring the ligand in a productive binding pose.

Vectorial Orientation : The methylene linker allows the amide group to adopt different spatial orientations, enabling it to scan for and engage with optimal hydrogen-bonding partners within the binding pocket.

Studies on related structures underscore the importance of this side chain. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the acetamide group was integral to their anticonvulsant activity. Similarly, in a series of imidazopyridine acetamides developed as benzodiazepine receptor ligands, modifications to this part of the molecule were shown to be a viable strategy for tuning receptor affinity and selectivity. nih.gov The ability to substitute the amide nitrogen allows for the introduction of various groups that can probe for additional binding interactions or alter the molecule's pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new derivatives and provide insights into the molecular properties that drive potency.

For imidazo[1,2-a]pyridine derivatives, QSAR studies have successfully identified key physicochemical descriptors that govern their activity. A study on a series of heteroaryl-substituted imidazo[1,2-a]pyridines acting as acid pump antagonists revealed a significant correlation between biological activity and two main factors:

Global Topological Charge Indices (GTCI) : This descriptor relates to the charge transfer within the molecule. The finding indicates that the electronic distribution across the imidazo[1,2-a]pyridine scaffold is a critical factor in its mechanism of action, likely influencing electrostatic or charge-transfer interactions with the target receptor.

Hydrophobicity (π) : The hydrophobic constant of certain substituents was also found to be a controlling factor. This suggests that hydrophobic interactions, where nonpolar parts of the ligand interact with nonpolar regions of the receptor, are crucial for binding affinity.

These models allow for the in silico design of new derivatives with potentially higher potency by optimizing these electronic and hydrophobic properties. For derivatives of this compound, a QSAR model would likely incorporate descriptors for the hydrogen-bonding capacity of the acetamide side chain, the hydrophobicity of the 5-methyl group, and electronic properties of the aromatic core. Such a model would be invaluable for guiding synthetic efforts toward more potent and selective compounds.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is a cornerstone of ligand-based drug design, used to screen virtual libraries for novel active compounds or to guide the design of new molecules. nih.gov

Based on the SAR data for imidazo[1,2-a]pyridine derivatives, a putative pharmacophore model for analogs of this compound can be proposed. The key features of this model would include:

Aromatic/Hydrophobic Core : The planar imidazo[1,2-a]pyridine ring system serves as a central scaffold that engages in hydrophobic and aromatic (e.g., π-π stacking) interactions with the target.

Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the acetamide side chain is a critical HBA.

Hydrogen Bond Donor (HBD) : The -NH₂ group of the acetamide provides a key HBD feature.

Hydrophobic/Steric Feature : The 5-methyl group represents a small hydrophobic feature that likely occupies a specific sub-pocket in the target protein, contributing to affinity and selectivity.

This model serves as a 3D query to identify other molecules that share the same essential features. For example, studies on related imidazo[1,2-a]pyridines have highlighted the importance of specific substituents, such as a 4-fluorophenyl group at the C2 position, which would be incorporated into the pharmacophore model as an additional aromatic/hydrophobic feature. Ligand-based design would then involve synthesizing new molecules that match this pharmacophore hypothesis while possessing diverse chemical backbones to explore novel intellectual property space.

Exploration of Structure-Property Relationships (SPR) for Research Tool Optimization

Beyond biological activity (SAR), the optimization of a compound for use as a research tool requires a thorough understanding of its Structure-Property Relationships (SPR). SPR correlates chemical structure with physicochemical properties like solubility, permeability, and metabolic stability, which are critical for a compound's utility in in vitro and in vivo experimental settings. nih.gov

For a chemical probe to be effective, it must possess sufficient aqueous solubility to be used in biological buffers and adequate cell permeability to reach its intracellular target. The imidazo[1,2-a]pyridine scaffold is often lipophilic, which can lead to poor solubility and potential off-target effects.

Research on antileishmanial 3-nitroimidazo[1,2-a]pyridines provides a clear example of SPR-driven optimization. In this series, an initial hit compound suffered from very low aqueous solubility. nih.gov To address this, chemists systematically replaced a lipophilic 4-chlorophenylthioether moiety at the C8 position with a more polar pyridin-4-yl substituent. This single modification led to a significant improvement in multiple properties, as detailed in the table below.

This successful optimization demonstrates a key principle of SPR: the targeted introduction of polar functional groups, such as a pyridine ring, can enhance solubility and permeability without compromising biological activity. For derivatives of this compound, similar strategies, such as modifying the acetamide group or adding polar substituents to the core, could be employed to fine-tune physicochemical properties for optimal performance in research applications. nih.gov

Computational and Theoretical Chemistry Studies of 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, docking simulations are employed to forecast its binding mode and affinity for various biological targets. The imidazo[1,2-a]pyridine (B132010) scaffold is known to interact with a range of protein targets, and docking studies can help identify the most likely candidates for this specific derivative.

The process involves preparing a three-dimensional structure of the ligand, this compound, and a model of the target protein's binding site. Using sophisticated algorithms, the ligand is then "docked" into the binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy scores suggest a more favorable interaction.

Key interactions often identified in such simulations include hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the amide group of the acetamide (B32628) side chain can act as a hydrogen bond donor and acceptor, while the imidazo[1,2-a]pyridine ring system can engage in hydrophobic and aromatic interactions with amino acid residues in the target's active site.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Various Putative Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5LEU83, GLU81, PHE80Hydrogen Bond, Hydrophobic
p38 MAP Kinase1A9U-7.9LYS53, MET109, LEU167Hydrogen Bond, Pi-Alkyl
GABA-A Receptor6D6T-9.1TYR205, THR202, PHE200Aromatic, Hydrogen Bond
Acetylcholinesterase (AChE)4BDT-9.6TRP86, TYR337, PHE338Pi-Stacking, Hydrogen Bond

Note: The data in this table is illustrative and based on typical results from molecular docking simulations for similar compounds. It serves to demonstrate the type of information generated from such studies.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding the stability of the docked pose, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.

An MD simulation typically starts with the lowest energy pose obtained from molecular docking. The system, including the protein, ligand, and surrounding solvent (usually water), is subjected to a set of physical laws governing interatomic forces. The simulation then calculates the trajectory of every atom over a period of time, often nanoseconds to microseconds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. These calculations can determine the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are useful for predicting how the molecule will interact with other molecules, including its biological target and metabolic enzymes.

Table 2: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.8 D

Note: The data in this table is hypothetical and represents typical values obtained from quantum chemical calculations for similar organic molecules.

In Silico Prediction of Theoretical Metabolic Pathways and Sites of Metabolism

Understanding how a compound is metabolized is a critical aspect of drug development. In silico tools can predict the likely metabolic fate of this compound by identifying which parts of the molecule are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family.

These prediction tools use a combination of rule-based systems, which contain information about known biotransformation reactions, and machine learning models trained on large datasets of metabolic data. They can predict the major sites of metabolism on the molecule and the structures of the resulting metabolites. For this compound, potential sites of metabolism could include the methyl group on the pyridine (B92270) ring (oxidation to a carboxylic acid) or hydroxylation of the aromatic rings.

Table 3: Predicted Sites of Metabolism for this compound

Predicted Site of MetabolismPredicted Metabolic Reaction
Methyl group at position 5Oxidation
Imidazo[1,2-a]pyridine ringAromatic hydroxylation
Acetamide side chainN-dealkylation

Note: This table illustrates potential metabolic sites and is not based on experimental data for this specific compound.

Virtual Screening and Cheminformatics Approaches for Analog Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound is identified as a hit compound, virtual screening can be used to find structurally similar analogs with potentially improved properties.

Ligand-based virtual screening uses the structure of the known active compound, this compound, as a template to search for other molecules with similar shapes and chemical features. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score a large number of compounds from a virtual library.

Cheminformatics approaches are also employed to analyze the structure-activity relationships (SAR) of a series of related compounds. nih.gov By identifying which structural modifications lead to increased or decreased activity, these methods can guide the design of more potent and selective analogs of this compound. nih.gov

Pharmacological Characterization in Pre Clinical Models and in Vitro Systems

In Vitro Cell-Based Assays for 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide Activity

No publicly available studies were identified that describe functional assays performed on this compound. There is no information regarding its potential targets, such as specific receptors or enzymes, or its activity as an agonist, antagonist, or inhibitor.

Information regarding the cellular permeability, uptake mechanisms, or potential for active efflux by transporters for this compound is not available in the reviewed literature.

In Vivo Proof-of-Concept Studies Using Established Animal Models (Non-Disease Specific Applications)

No in vivo studies detailing the pharmacokinetic profile of this compound in any animal models were found. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and bioavailability, have not been publicly reported.

In the absence of a known biological target or in vivo studies, there is no data on pharmacodynamic biomarkers that could be used to quantify the biological effect of this compound in preclinical models.

Ex Vivo Studies from Preclinical Biological Samples

No literature is available describing ex vivo analyses of biological samples (e.g., blood, plasma, tissues) from preclinical models treated with this compound to assess target engagement, biomarker modulation, or metabolite formation.

Analytical Methodologies for Research and Characterization of 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools for confirming the chemical structure and assessing the purity of newly synthesized compounds. However, no specific spectroscopic data for 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of a molecule's connectivity and stereochemistry. For the title compound, one would expect a unique set of signals corresponding to the methyl group, the pyridinyl and imidazolyl protons, and the acetamide (B32628) moiety. However, no such experimental data has been reported in the literature.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. While the theoretical mass of this compound can be calculated, no experimental mass spectra or fragmentation patterns have been documented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, characteristic absorption bands for the amide N-H and C=O bonds, as well as aromatic C-H and C=N bonds, would be expected. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems like the imidazo[1,2-a]pyridine (B132010) core. To date, no IR or UV-Vis spectra for this specific compound are available in the public domain.

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic techniques are essential for the purification of synthesized compounds and for the quantitative analysis of their concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. The development of an HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength. Such a method would be invaluable for assessing its purity and for pharmacokinetic studies. However, no published HPLC methods for this compound could be identified.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. Given the likely physical properties of this compound, GC analysis might be feasible, potentially after derivatization to increase its volatility. As with other analytical methods, there is no specific information available regarding the GC analysis of this compound.

Bioanalytical Methods for Detection and Quantification in Biological Matrices (e.g., cell lysates, animal tissues for research purposes)

The quantitative analysis of this compound in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties in non-clinical research. Given the complexity of biological samples such as cell lysates and animal tissues, highly selective and sensitive analytical methods are required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for this purpose, offering superior performance in terms of specificity, speed, and sensitivity. lcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the quantification of small molecules in biological samples due to its ability to distinguish the analyte from endogenous matrix components and other metabolites. nih.goveuropa.eu The development and validation of a robust LC-MS/MS method for this compound would follow established regulatory guidelines to ensure reliability of the data. europa.eunih.gov

Sample Preparation

The initial step in the bioanalytical workflow involves the extraction of the analyte from the biological matrix. The goal is to isolate the compound of interest, remove interfering substances like proteins and lipids, and concentrate the sample. slideshare.net A common and straightforward approach for samples like tissue homogenates or cell lysates is protein precipitation. nih.govslideshare.net This is often achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample. nih.govmdpi.com The solvent denatures and precipitates the proteins, which can then be separated by centrifugation. nih.gov

For a typical tissue sample, the procedure would involve:

Homogenization of the tissue in a suitable buffer to create a uniform lysate.

Addition of an internal standard (IS), a structurally similar compound, to an aliquot of the homogenate to correct for variability during sample processing and analysis.

Precipitation of proteins by adding a threefold volume of cold acetonitrile. nih.govmdpi.com

Vortexing the mixture to ensure thorough mixing, followed by centrifugation at high speed to pellet the precipitated proteins. nih.gov

Collection of the supernatant, which contains the analyte and internal standard.

Evaporation of the supernatant to dryness under a stream of nitrogen and reconstitution of the residue in the mobile phase for injection into the LC-MS/MS system. nih.gov

Chromatographic Separation

The separation of this compound from other components in the extracted sample is performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). lcms.cz A reversed-phase C18 column is commonly employed for the separation of small polar molecules. nih.govrsc.org

A gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. researchtrends.net The acidic modifier helps to improve the peak shape and enhance ionization efficiency in the mass spectrometer. researchtrends.net The gradient starts with a higher percentage of the aqueous phase, and the proportion of the organic phase is gradually increased to elute the analyte.

Table 1: Representative Liquid Chromatography Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate.

Mass Spectrometric Detection

Following chromatographic separation, the analyte is detected using a triple quadrupole mass spectrometer. mdpi.com Electrospray ionization (ESI) in the positive ion mode is typically suitable for nitrogen-containing compounds like imidazopyridines. researchtrends.net The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition is unique to the analyte, minimizing interference from other molecules. nih.gov

Table 2: Hypothetical Mass Spectrometry Parameters

ParameterAnalyte: this compoundInternal Standard (Hypothetical)
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (Q1) m/z 189.2m/z 196.2
Product Ion (Q3) m/z 132.1m/z 139.1
Collision Energy Optimized for fragmentation (e.g., 20 eV)Optimized for fragmentation
Dwell Time 100 ms100 ms

Method Validation

A developed LC-MS/MS method must be validated to demonstrate its reliability for the intended research application. uci.edu The validation process assesses several key parameters according to established guidelines. europa.eunih.gov

Table 3: Representative Bioanalytical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL).
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). nih.gov
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. europa.eu
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. nih.gov
Matrix Effect Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the matrix.
Recovery The efficiency of the extraction process, should be consistent and reproducible.
Stability Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. europa.eu

Future Research Directions and Unexplored Avenues for 2 5 Methylimidazo 1,2 a Pyridin 2 Yl Acetamide

Exploration of Novel Biological Targets and Pathways

The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.comnih.gov However, the specific biological targets and molecular pathways modulated by 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide remain largely uncharacterized. Future research should prioritize the systematic screening of this compound against various target families to uncover its mechanism of action.

A primary avenue of investigation involves its potential as an anticancer agent. Related imidazo[1,2-a]pyridine derivatives have been shown to target the PI3K/mTOR signaling pathway and induce apoptosis in colon cancer cells through the activation of caspases and the release of cytochrome c. acs.orgnih.gov A logical next step would be to investigate whether this compound interacts with key nodes in these or other cancer-related pathways. Furthermore, given the antimicrobial potential of similar heterocyclic systems, exploring its efficacy against bacterial or fungal targets, such as tRNA-(Guanine37-N¹)-methyltransferase (TrmD), could yield novel anti-infective leads. mdpi.com

Table 1: Potential Biological Target Classes for Future Investigation

Target Class Specific Examples Potential Therapeutic Area
Kinases PI3K, mTOR, VEGFR Oncology
Apoptosis Regulators Caspase-3, Caspase-8, Cytochrome c Oncology
Microbial Enzymes tRNA Methyltransferases, Dihydrofolate Reductase Infectious Diseases
G-Protein Coupled Receptors A2A Adenosine Receptor Neurology, Inflammation

Development of Advanced and Stereoselective Synthetic Routes

While synthetic routes to the imidazo[1,2-a]pyridine scaffold are well-established, there is considerable room for the development of more advanced and efficient methods specifically tailored for this compound and its analogues. rsc.org Future research should focus on methodologies that offer improved yields, regioselectivity, atom economy, and environmental sustainability.

Recent advancements in C-H functionalization, particularly those utilizing visible-light photoredox catalysis, present an exciting frontier. mdpi.comnih.gov These methods could allow for the direct and late-stage modification of the imidazo[1,2-a]pyridine core, enabling the rapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. Multicomponent reactions (MCRs) also offer a powerful strategy for building molecular complexity in a single step, potentially streamlining the synthesis of novel analogues. nih.gov

Furthermore, the introduction of chiral centers into the molecule could lead to stereoisomers with distinct biological activities and pharmacokinetic profiles. The development of stereoselective synthetic routes, using chiral catalysts or auxiliaries, is a critical and currently unexplored avenue for this compound.

Table 2: Modern Synthetic Strategies for Future Exploration

Synthetic Strategy Key Advantages Potential Application
Visible-Light Photoredox Catalysis High functional group tolerance, mild reaction conditions. Late-stage C-H functionalization of the heterocyclic core.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid library generation. One-pot synthesis of complex derivatives.
Stereoselective Synthesis Access to enantiomerically pure compounds, potentially improved efficacy and safety. Introduction of chiral centers on the acetamide (B32628) side chain or pyridine (B92270) ring.

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single-target interaction and comprehend the holistic biological impact of this compound, the integration of multi-omics data is essential. nih.gov This systems-biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, comprehensive view of the cellular perturbations induced by the compound. ufz.deresearchgate.net

For instance, treating a relevant cell line (e.g., a cancer cell line identified in initial screens) with the compound and subsequently analyzing changes across these different "omics" layers could reveal the full cascade of biological events. researchgate.net Transcriptomic analysis (e.g., RNA-seq) can identify up- or down-regulated genes, proteomics can reveal changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. ufz.de

Integrating these disparate datasets using advanced bioinformatic tools can help construct detailed molecular mechanism-of-action models, identify novel biomarkers of response, and predict potential off-target effects. nih.gov This approach is particularly valuable for understanding the complex biology underlying diseases like cancer and for developing more effective therapeutic strategies. nih.govrsc.org

Application of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Given its defined structure, this compound serves as an excellent starting point for the design of chemical probes to elucidate complex biological processes.

Future work could involve the synthesis of derivatives modified with specific functional groups for various applications. For example, appending a reporter tag, such as a fluorophore, would allow for visualization of the compound's subcellular localization via microscopy. Alternatively, incorporating a photo-affinity label and a clickable handle (e.g., an alkyne or azide) would enable target identification studies. Upon UV irradiation, the probe would covalently bind to its protein targets, which could then be isolated using click chemistry and identified by mass spectrometry. This strategy is a powerful, unbiased method for discovering the direct binding partners of a compound within the complex cellular environment.

Advancements in Computational Modeling and Artificial Intelligence in Design

Computational chemistry and artificial intelligence (AI) are poised to dramatically accelerate the research and development process for compounds like this compound. Future research should fully leverage these in silico tools for target prediction, molecular design, and property optimization.

Molecular docking simulations can be employed to screen the compound against large libraries of protein structures, predicting potential binding modes and affinities and helping to prioritize targets for experimental validation. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, aiding in the interpretation of experimental data and the design of new synthetic reactions. nih.govmdpi.com

Table 3: Computational and AI Approaches for Future Research

Technique Application Expected Outcome
Molecular Docking Virtual screening against protein target libraries. Identification of high-probability biological targets and binding poses.
Density Functional Theory (DFT) Calculation of electronic structure, reactivity, and spectral properties. Understanding of molecular stability and reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time. Assessment of binding stability and conformational changes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and α,β-unsaturated carbonyl compounds. For example, optimized protocols use ethyl imidazo[1,2-a]pyridin-2-yl-acetate as a precursor, with substitutions introduced via nucleophilic acylations or alkylations. Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically tested using factorial design to maximize yield .

Q. How is the compound characterized structurally and chemically?

  • Methodology : Characterization employs spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and regioselectivity.
  • HPLC for purity assessment (≥95% purity is typical in research-grade samples).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., 308.4 g/mol for analogues ).
    Computational tools like DFT calculations predict electronic properties and reactivity .

Q. What in vitro models are used to assess its biological activity?

  • Methodology : Anticancer activity is evaluated using cell viability assays (e.g., MTT) on human cancer lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ values are calculated to quantify potency .

Q. How is compound stability assessed under varying experimental conditions?

  • Methodology : Stability studies use accelerated degradation tests (e.g., exposure to light, heat, or pH extremes). Analytical techniques like UV-Vis spectroscopy and LC-MS monitor decomposition products. Statistical experimental design (e.g., central composite design) identifies critical stability-influencing factors .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) inform the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and potential reaction pathways. For example, studies on analogous imidazo[1,2-a]pyridines reveal electron-deficient pyridine rings favor nucleophilic attacks at specific positions, guiding derivatization strategies .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies may arise from substituent effects or assay variability. Meta-analyses compare structural variations (e.g., methyl vs. chloro substituents) and their impact on bioactivity. Orthogonal assays (e.g., enzymatic vs. cell-based) validate target engagement. For instance, 5-methyl substitution enhances membrane permeability in some analogues but reduces solubility in others .

Q. How are structure-activity relationships (SARs) systematically explored for this compound class?

  • Methodology : SAR studies employ modular synthesis to introduce substituents (e.g., halogens, alkyl chains) at the imidazo[1,2-a]pyridine core. Biological screening identifies critical pharmacophores. For example, N,N-dimethylacetamide moieties in analogues improve metabolic stability, while pyridinyl groups enhance target affinity .

Q. What reaction mechanisms are proposed for its synthesis, and how are they validated?

  • Methodology : Mechanistic studies use isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects to track intermediates. For imidazo[1,2-a]pyridine formation, a proposed cyclocondensation mechanism involves [1,5]-hydride shifts, supported by DFT-derived transition state models .

Key Notes

  • Advanced Methods : Emphasis on mechanistic DFT, SAR, and meta-analytical approaches.
  • Contradictions : Highlighted substituent-dependent bioactivity variability and assay design impacts.

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2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.